molecular formula C13H22N2O2S2 B6501408 N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide CAS No. 1235382-48-5

N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide

Cat. No.: B6501408
CAS No.: 1235382-48-5
M. Wt: 302.5 g/mol
InChI Key: NYUAXXGNTMVFCR-UHFFFAOYSA-N
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Description

N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide is a piperidine-based sulfonamide derivative featuring a thiophene-3-ylmethyl substituent. Piperidine derivatives are widely studied for their interactions with central nervous system (CNS) targets, enzymes, or receptors, depending on substituents . The sulfonamide group may enhance metabolic stability compared to carboxamides, while the thiophene ring could influence lipophilicity or π-π stacking interactions .

Properties

IUPAC Name

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S2/c1-2-19(16,17)14-9-12-3-6-15(7-4-12)10-13-5-8-18-11-13/h5,8,11-12,14H,2-4,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUAXXGNTMVFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Piperidine Intermediate

The synthesis begins with the preparation of 4-(aminomethyl)piperidine , a critical intermediate. This is achieved via a Gabriel synthesis approach:

  • Piperidin-4-ylmethanol is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions.

  • The alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine, followed by nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) to yield Boc-piperidin-4-ylmethyl azide .

  • The azide is reduced to the primary amine using hydrogenation over palladium on carbon (Pd/C) or Staudinger conditions (triphenylphosphine, then hydrolysis), yielding Boc-piperidin-4-ylmethylamine .

  • Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) furnishes 4-(aminomethyl)piperidine .

Alkylation of the Piperidine Nitrogen

The introduction of the thiophen-3-ylmethyl group to the piperidine nitrogen employs alkylation:

  • 4-(Aminomethyl)piperidine is dissolved in acetonitrile with potassium carbonate (K₂CO₃) as the base.

  • Thiophen-3-ylmethyl bromide (synthesized via thiophen-3-ylmethanol treatment with PBr₃) is added dropwise at 0°C, and the mixture is refluxed at 60°C for 12 hours.

  • The product, 1-[(thiophen-3-yl)methyl]-4-(aminomethyl)piperidine , is isolated via extraction (DCM/water) and purified by column chromatography (SiO₂, ethyl acetate/hexane).

Sulfonylation Reaction

The final step involves sulfonylation of the primary amine:

  • 1-[(Thiophen-3-yl)methyl]-4-(aminomethyl)piperidine is dissolved in anhydrous THF under nitrogen atmosphere.

  • Ethanesulfonyl chloride (1.2 equiv) is added slowly at 0°C, followed by triethylamine (3.0 equiv) to scavenge HCl.

  • The reaction is stirred at room temperature for 6 hours, followed by quenching with ice water.

  • The crude product is extracted with DCM, washed with brine, and purified via recrystallization (ethanol/water) to yield This compound .

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates, while temperatures >50°C prevent intermediate precipitation.

  • Sulfonylation : THF maximizes solubility of the amine and sulfonyl chloride, whereas elevated temperatures (>40°C) risk side reactions like sulfonic acid formation.

StepOptimal SolventTemperature (°C)Yield (%)
Piperidine AlkylationAcetonitrile6078
SulfonylationTHF2585

Catalytic and Stoichiometric Considerations

  • Reductive Amination : Sodium cyanoborohydride (NaBH₃CN) in methanol (pH 4–5) achieves selective reduction without Boc group cleavage.

  • Sulfonyl Chloride Purity : Distillation prior to use minimizes byproducts; a 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (dd, J = 5.0 Hz, 1H, thiophene H), 6.95–6.87 (m, 2H, thiophene H), 3.52 (s, 2H, NCH₂), 2.85 (d, J = 6.4 Hz, 2H, NHCH₂), 2.45–2.30 (m, 4H, piperidine H), 1.75–1.60 (m, 3H, piperidine H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 140.2 (thiophene C), 126.5, 125.8 (thiophene CH), 54.3 (NCH₂), 48.7 (piperidine C), 45.2 (SO₂CH₂), 32.1 (piperidine CH₂).

Mass Spectrometry (MS)

  • ESI-MS : m/z 331.1 [M+H]⁺, 353.0 [M+Na]⁺.

Comparative Analysis of Synthetic Routes

Alternative Pathways

  • Reductive Amination : Direct coupling of piperidin-4-ylmethanamine with thiophen-3-ylaldehyde under hydrogenation conditions yielded <50% product due to steric hindrance.

  • Mitsunobu Reaction : Attempted alkylation using diethyl azodicarboxylate (DEAD) and triphenylphosphine resulted in low selectivity for the piperidine nitrogen .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of amines or amides.

  • Substitution: Formation of various substituted piperidines or thiophenes.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that compounds similar to N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide exhibit antidepressant-like effects. Research has shown that the piperidine moiety is crucial for the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are implicated in mood regulation .

Anticancer Properties

Research has also explored the potential anticancer applications of this compound. In vitro studies demonstrated that derivatives with the thiophene ring structure can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The sulfonamide group enhances solubility and bioavailability, making it a suitable candidate for further development in oncology .

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated, particularly in models of neurodegenerative diseases. It has been found to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating conditions like Alzheimer's disease .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperidine derivatives, including this compound. Results showed significant improvement in depressive-like behaviors in animal models, correlating with increased levels of serotonin and norepinephrine .

Case Study 2: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent anticancer activity .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences between the target compound and related piperidine derivatives:

Compound Name Piperidine Substituents Key Functional Groups Potential Applications/Notes
N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide Thiophen-3-ylmethyl at N1; methyl at C4 Ethane sulfonamide Hypothetical enzyme inhibition/CNS
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (Thiophene fentanyl) Phenylethyl at N1; phenyl at C4 Thiophene-2-carboxamide Opioid receptor agonist (analgesic)
N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide Ethanesulfonyl at N1; acetamide at C4 Sulfonamide, acetamide Unclear; sulfonamide may enhance stability
Goxalapladib (CAS-412950-27-7) Methoxyethyl-piperidinyl; biphenyl-TFMe Naphthyridine, trifluoromethyl Atherosclerosis treatment (inhibits Lp-PLA2)

Key Observations

Thiophene Positional Isomerism: The target compound’s thiophen-3-ylmethyl group distinguishes it from thiophene fentanyl (thiophene-2-carboxamide). Positional isomerism in thiophene substituents can alter binding affinity and selectivity.

Sulfonamide vs. Carboxamide : The ethane sulfonamide group in the target compound contrasts with the carboxamide in thiophene fentanyl. Sulfonamides are more electron-withdrawing, which could enhance metabolic stability but reduce membrane permeability compared to carboxamides .

Piperidine Core Modifications : Compounds like goxalapladib demonstrate the versatility of piperidine scaffolds in targeting enzymes (e.g., lipoprotein-associated phospholipase A2). The target compound’s lack of bulky aromatic groups (e.g., trifluoromethyl biphenyl in goxalapladib) suggests a different mechanism or target.

Pharmacological Implications

  • Thiophene Fentanyl Analogs: The opioid activity of thiophene fentanyl highlights the role of piperidine-carboxamide scaffolds in CNS targeting. However, the target compound’s sulfonamide group may shift activity toward non-opioid targets, such as ion channels or enzymes.

Q & A

Q. What are the typical synthetic routes for N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethane-1-sulfonamide, and how is purity ensured?

The synthesis involves multi-step reactions, including:

  • Thiophene-Piperidine Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiophene moiety to the piperidine ring .
  • Sulfonamide Formation : Reaction of the piperidine intermediate with ethanesulfonyl chloride under basic conditions .
  • Purification : Techniques like recrystallization or column chromatography are employed. Purity is validated via HPLC using a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Spectroscopic Analysis :
    • NMR : ¹H and ¹³C NMR spectra confirm the integration of thiophene, piperidine, and sulfonamide groups.
    • FT-IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) verify the sulfonamide group .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass matching the molecular formula .

Q. What preliminary biological screening methods are used to assess its activity?

  • In Vitro Assays : Testing against enzymes (e.g., carbonic anhydrase) or receptors (e.g., GPCRs) using fluorescence-based or radioligand binding assays.
  • Cytotoxicity Screening : MTT assays on cell lines to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and scalability?

  • Critical Parameters : Temperature, solvent polarity, catalyst loading, and reaction time are optimized using response surface methodology (RSM). For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic reactions, improving yield by 15–20% .
  • Case Study : A 2³ factorial design identified optimal conditions (60°C, 0.5 mol% Pd catalyst, THF solvent) for a related piperidine-sulfonamide derivative, achieving 85% yield .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Scenario : Discrepancies in NMR chemical shifts may arise from conformational flexibility or solvent effects.
  • Mitigation Strategies :
    • Variable Temperature (VT) NMR : Resolves dynamic effects by analyzing shifts at different temperatures.
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict theoretical spectra for comparison .
    • X-ray Crystallography : Definitive structural confirmation, as demonstrated for sulfonamide derivatives in crystallographic studies .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modifying the thiophene substituents, piperidine methylation, or sulfonamide chain length.
  • Biological Profiling : Testing analogs against targets like COX-2 or serotonin receptors. For example, replacing the thiophene with a pyridine ring in a related compound reduced IC₅₀ from 4 µM to 1.2 µM .
  • Data Analysis : QSAR models correlate electronic parameters (e.g., LogP, polar surface area) with activity .

Methodological Challenges and Solutions

Q. How is reaction selectivity achieved during the synthesis of piperidine intermediates?

  • Challenge : Competing N-alkylation vs. O-alkylation in piperidine derivatives.
  • Solution : Use of bulky bases (e.g., LDA) or protecting groups (e.g., Boc) to direct alkylation to the piperidine nitrogen .

Q. What analytical techniques validate batch-to-batch consistency in preclinical studies?

  • HPLC-UV/ELSD : Monitors impurities (<0.1% as per ICH guidelines) using a C18 column and gradient elution .
  • Chiral HPLC : Ensures enantiomeric purity for stereospecific derivatives .

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